3-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
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Overview
Description
3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a methoxy group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where the benzamide derivative is reacted with a pyrrole-containing compound under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide.
Reduction: Formation of 3-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-{[4-(1H-indol-1-yl)phenyl]methyl}benzamide: Similar structure but with an indole moiety instead of a pyrrole.
3-Methoxy-N-{[4-(1H-pyrrol-2-yl)phenyl]methyl}benzamide: Similar structure but with the pyrrole moiety at a different position.
Uniqueness
3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-methoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-6-4-5-16(13-18)19(22)20-14-15-7-9-17(10-8-15)21-11-2-3-12-21/h2-13H,14H2,1H3,(H,20,22) |
InChI Key |
SSDHPVIIIHFQKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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